molecular formula C7H8FNS B1278374 3-Fluoro-2-(methylthio)aniline CAS No. 305811-07-8

3-Fluoro-2-(methylthio)aniline

Cat. No. B1278374
M. Wt: 157.21 g/mol
InChI Key: GFGIPUGVPPOENQ-UHFFFAOYSA-N
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Patent
US06884801B1

Procedure details

N-(2-Methylthio-3-fluorophenyl)trifluoroacetamide (2.36 g crude, 9.33 mmol, prepared as described by McKittrick, J. Het. Chem. 1990, 27, 2151-2163) was taken up in methanol (40 mL), and solid potassium hydroxide (1.57 g, 28.0 mmol) was added portionwise at room temperature. The mixture was heated to reflux. After 1.5 hours, the mixture was cooled to room temperature, and the solvent volume reduced to 5 mL by evaporation under reduced pressure. The residue was taken up in deionized water (30 mL) and extracted with diethyl ether (3×40 mL). The extracts were combined, washed with saturated sodium chloride solution, dried over sodium sulfate, and the volatiles were removed by evaporation under reduced pressure. The product was purified by silica gel chromatography using 10% ethyl acetate in hexanes. 1.2 g of 3-fluoro-2-(methylthio)aniline was isolated.
Name
N-(2-Methylthio-3-fluorophenyl)trifluoroacetamide
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][C:4]=1[NH:10]C(=O)C(F)(F)F.[OH-].[K+]>CO>[F:9][C:8]1[C:3]([S:2][CH3:1])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:10] |f:1.2|

Inputs

Step One
Name
N-(2-Methylthio-3-fluorophenyl)trifluoroacetamide
Quantity
2.36 g
Type
reactant
Smiles
CSC1=C(C=CC=C1F)NC(C(F)(F)F)=O
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to reflux
CUSTOM
Type
CUSTOM
Details
the solvent volume reduced to 5 mL by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×40 mL)
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C(=C(N)C=CC1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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